molecular formula C10H14N6O2S2 B14455799 N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline CAS No. 73279-41-1

N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline

Cat. No.: B14455799
CAS No.: 73279-41-1
M. Wt: 314.4 g/mol
InChI Key: QOIUGELFOCNXBU-UHFFFAOYSA-N
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Description

N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is a chemical compound that features a unique combination of functional groups, including an azido group, a nitro group, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline typically involves multiple steps. One common approach is to start with the preparation of the disulfide linkage, followed by the introduction of the azido and nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the disulfide linkage can produce sulfonic acids.

Scientific Research Applications

N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. The disulfide linkage can be cleaved under reducing conditions, releasing thiol-containing fragments that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Aminoethyl)disulfanyl]ethyl}acetamide dihydrochloride
  • N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-2-({1,4-bis[(3-aminopropyl)amino]-2-butanyl}oxy)acetamide

Uniqueness

N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is unique due to its combination of an azido group, a nitro group, and a disulfide linkage. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.

Properties

CAS No.

73279-41-1

Molecular Formula

C10H14N6O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(2-aminoethyldisulfanyl)ethyl]-4-azido-2-nitroaniline

InChI

InChI=1S/C10H14N6O2S2/c11-3-5-19-20-6-4-13-9-2-1-8(14-15-12)7-10(9)16(17)18/h1-2,7,13H,3-6,11H2

InChI Key

QOIUGELFOCNXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCSSCCN

Origin of Product

United States

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